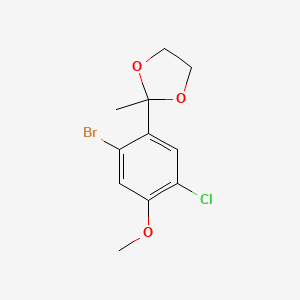
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring substituted with bromo, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-bromo-5-chloro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove halogen substituents.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, palladium on carbon
Major Products
Substitution: Formation of new compounds with different substituents
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of dehalogenated products
Scientific Research Applications
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)boronic acid
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)ethanol
- 2-(2-Bromo-5-chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-(2-Bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H12BrClO3 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(2-bromo-5-chloro-4-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12BrClO3/c1-11(15-3-4-16-11)7-5-9(13)10(14-2)6-8(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
GONLJDCPPJOBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2Br)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
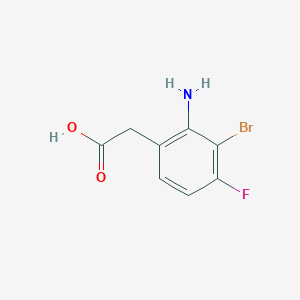
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
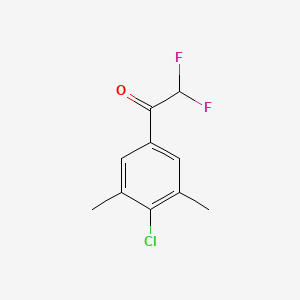



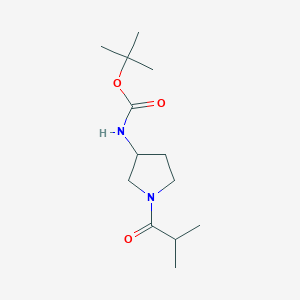
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
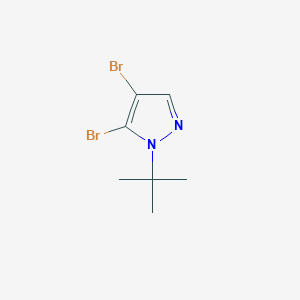
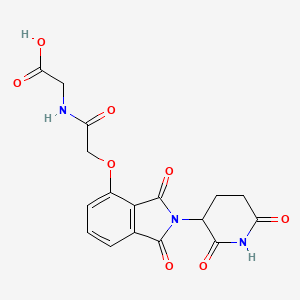
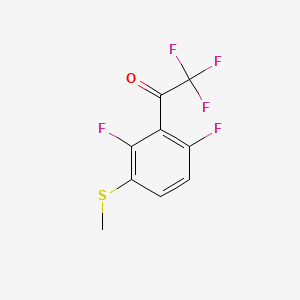
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
